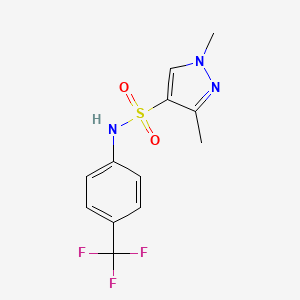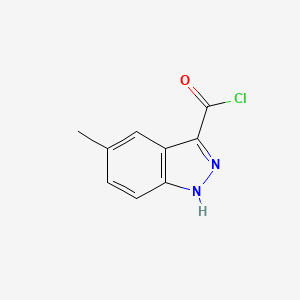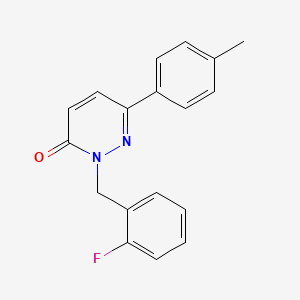![molecular formula C16H11F3N2OS2 B2550116 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 296273-03-5](/img/structure/B2550116.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a benzothiazole derivative, a class of compounds known for their diverse biological activities. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The specific structure of this compound suggests potential for interaction with various biological targets due to the presence of the trifluoromethylphenyl group and the acetamide moiety.
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the formation of the thiazole ring followed by functionalization at appropriate positions. In the context of the provided papers, similar compounds have been synthesized by reacting N-(benzothiazol-2-yl)-2-chloroacetamides with other reagents to introduce additional functional groups . The synthesis process is often followed by characterization using techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry to confirm the structure of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is crucial in determining their biological activity. The presence of different substituents can significantly affect the compound's ability to interact with biological targets. For instance, the trifluoromethyl group is known for its lipophilic character and ability to enhance binding to certain proteins. The acetamide moiety can also play a role in the compound's bioactivity, potentially through hydrogen bonding .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, depending on their substituents. The compounds can be further functionalized to enhance their biological activity or to modify their physical and chemical properties. For example, N-acylation is a common reaction for benzothiazole amines, which can influence the antitumor activities of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of the trifluoromethyl group can increase the compound's lipophilicity, which is an important factor in drug design. The acetamide group can affect the compound's hydrogen bonding capacity, which is relevant for its solubility and bioavailability .
Relevant Case Studies
Although the provided papers do not directly discuss the specific compound , they do provide insights into the biological activities of similar benzothiazole derivatives. For instance, some benzothiazolyl-amide derivatives have been investigated for their antimicrobial activities, although they were found to be inactive against the test organisms . Another study synthesized benzothiazole acetamide derivatives and evaluated them for anticonvulsant activities, with some compounds showing significant activity . Additionally, benzothiazoles have been studied for their antitumor properties, with metabolism playing a central role in their mode of action . These case studies highlight the potential of benzothiazole derivatives in therapeutic applications and the importance of structural modifications to achieve desired biological effects.
Aplicaciones Científicas De Investigación
Antitumor Activity
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide derivatives have been explored for their potential in antitumor activity. For instance, N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide and N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide, both derivatives, demonstrated considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activity
Several benzothiazolyl-amide derivatives, including those similar to 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide, have been synthesized to investigate their antimicrobial activities. These derivatives have been evaluated against various bacterial and fungal species, showing significant activities (Özdemir et al., 2011).
Antifungal and Antibacterial Properties
Compounds derived from 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide have been assessed for their antifungal and antibacterial properties. For instance, compounds with excellent activity against microorganisms like Staphylococcus aureus, Enterococcus faecalis, and others have been identified (Devi, Shahnaz, & Prasad, 2022).
Synthesis of Pyridinones
The compound has been used in the synthesis of pyridin-2(1H)-ones, which are important intermediates in pharmaceutical and material chemistry. This involves the intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides, leading to pyridinones with various substitutions (Savchenko et al., 2020).
Anticonvulsant Evaluation
Derivatives of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide have been evaluated for their anticonvulsant properties. Compounds such as N-(5-chlorobenzo[d]thiazol-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide have shown significant activity against seizures in various models (Nath et al., 2021).
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2OS2/c17-16(18,19)10-4-3-5-11(8-10)20-14(22)9-23-15-21-12-6-1-2-7-13(12)24-15/h1-8H,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINKACFZIKXTRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Bromobenzyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2550033.png)

![1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-ol](/img/structure/B2550035.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2550036.png)
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-mesitylacetamide](/img/structure/B2550039.png)
![5-chloro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2550041.png)
![N-(4-ethylphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2550042.png)

![1-[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]piperidine-4-carboxamide](/img/structure/B2550044.png)


![2-[[1-(5-Chloropyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2550051.png)

![(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methanamine hydrochloride](/img/structure/B2550055.png)